4-Benzyloxazolidine-2,5-dione

CAS No.: 583-47-1

Cat. No.: VC1963468

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 583-47-1 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 4-benzyl-1,3-oxazolidine-2,5-dione |

| Standard InChI | InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) |

| Standard InChI Key | GQBIVYSGPXCELZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |

| Canonical SMILES | C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |

Introduction

Chemical Structure and Properties

Structural Features

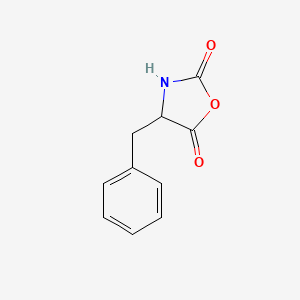

4-Benzyloxazolidine-2,5-dione features a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, creating a dione structure. The molecule is characterized by the presence of a benzyl group attached to the nitrogen atom at position 4, which significantly influences its chemical behavior and physical properties. This heterocyclic compound contains both amide and ester functionalities within its ring structure, contributing to its unique reactivity profile.

Physical Properties

The physical and chemical properties of 4-benzyloxazolidine-2,5-dione are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 4-Benzyloxazolidine-2,5-dione

The compound exhibits limited solubility in water but is soluble in various organic solvents. This solubility profile is consistent with its moderate lipophilicity as indicated by the LogP value. The predicted pKa value suggests that the compound has weakly acidic properties, primarily attributed to the NH group in the oxazolidine ring. The relatively high melting point with decomposition indicates strong intermolecular forces in the crystal structure, likely due to hydrogen bonding and other non-covalent interactions.

Stereochemistry

4-Benzyloxazolidine-2,5-dione possesses a stereogenic center at the C-4 position, leading to the existence of two enantiomers: (R)-4-benzyloxazolidine-2,5-dione and (S)-4-benzyloxazolidine-2,5-dione. The stereochemistry at this position significantly influences the biological activity and physical properties of the compound. Table 2 presents information about these stereoisomers.

Table 2: Stereoisomers of 4-Benzyloxazolidine-2,5-dione

The chirality of these molecules is particularly significant in pharmaceutical applications, as enantiomers can exhibit different biological activities and pharmacokinetic properties. The (S)-isomer, also known as L-Phenylalanine N-carboxyanhydride, is often preferred in asymmetric synthesis and as a building block for various bioactive compounds .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-benzyloxazolidine-2,5-dione and its stereoisomers. The selection of a specific method typically depends on the desired stereochemical outcome and the scale of production.

Classical Synthesis Routes

One common synthetic approach involves the reaction of benzylamine with phosgene to form benzyl isocyanate, which is subsequently reacted with glycine to produce the desired compound. This method can be represented by the following reaction scheme:

-

Benzylamine + Phosgene → Benzyl isocyanate + HCl

-

Benzyl isocyanate + Glycine → 4-Benzyloxazolidine-2,5-dione

Another well-established method involves the cyclization of N-benzylglycine with phosgene or triphosgene under basic conditions. This approach is particularly useful for the synthesis of enantiopure forms of the compound when starting with optically pure amino acids.

Modern Synthetic Approaches

Recent advancements in synthetic methodology have led to the development of more efficient and environmentally friendly routes for the preparation of 4-benzyloxazolidine-2,5-dione. One such approach is the photo-on-demand synthesis method, which offers advantages in terms of reaction control and reduced use of hazardous reagents .

The photo-on-demand synthesis of (S)-4-benzyloxazolidine-2,5-dione (L-Phe-NCA) has been reported to yield the product with high purity (89% yield) as a white solid. The spectroscopic data for the product obtained via this method is provided in Section 7 .

Chemical Reactions

4-Benzyloxazolidine-2,5-dione exhibits a diverse range of chemical reactivity, making it a valuable intermediate in organic synthesis. The reactivity is primarily centered around the oxazolidine ring and its functional groups.

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding oxazolidinone derivatives. Common oxidizing agents employed for this transformation include potassium permanganate and chromium trioxide, typically used in acidic or neutral conditions.

Reduction Reactions

Reduction of 4-benzyloxazolidine-2,5-dione leads to the formation of amine derivatives. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Nucleophilic Substitution Reactions

The oxazolidine ring in 4-benzyloxazolidine-2,5-dione is susceptible to nucleophilic attack, leading to ring-opening reactions. Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base, such as sodium hydride or potassium carbonate, to achieve these transformations. These reactions are particularly important in the context of polymer synthesis and the preparation of amino acid derivatives.

Polymerization Reactions

The crystal structure analysis of related compounds indicates that the arrangement of oxazolidine rings in the crystal lattice is favorable for polymerization in the solid state. The oxazolidine rings are packed in layers, which facilitates their reaction with each other, making this compound important in solid-state polymerization studies .

Crystal Structure

The crystal structure of 4-benzyloxazolidine-2,5-dione and its derivatives has been extensively studied using X-ray crystallography, providing valuable insights into their three-dimensional arrangement and intermolecular interactions.

Molecular Conformation

In the crystal structure of derivatives such as (S)-4-[4-(benzyloxy)benzyl]oxazolidine-2,5-dione, the oxazolidine ring is found to be nearly planar, with a root-mean-square deviation of 0.039 Å . The dihedral angle between the oxazolidine-2,5-dione ring mean plane and the benzene ring has been consistently observed to be around 58-59° across various derivatives .

For instance, in (S)-4-[4-(benzyloxy)benzyl]oxazolidine-2,5-dione, this angle is 58.42(11)°, while in N-carboxy-L-phenylalanine anhydride (KIXSUF), it is 59.34(15)°. Similar values have been observed in other related structures: 55.8(2)° and 54.7(2)° in N-carboxy-DL-phenylalanine anhydride (RESSUD), and 58.8(7)° in C-α-ethyl-(S)-phenylalanine-N-carboxyanhydride (ZATWEW) .

Intermolecular Interactions

The crystal packing of 4-benzyloxazolidine-2,5-dione and its derivatives is significantly influenced by hydrogen bonding interactions. Intermolecular hydrogen bonds are formed between the NH group and the carbonyl oxygen atoms. In some derivatives, such as the title compound of reference and ZATWEW, these hydrogen bonds are formed between the imino group and the carbonyl oxygen at position 2 of the oxazolidine ring. In contrast, in KIXSUF and RESSUD, they are formed between the imino group and the carbonyl oxygen at position 5 .

These hydrogen bonding patterns lead to the formation of molecular ribbons that propagate along specific crystallographic directions. Additionally, C-H···π interactions contribute to the three-dimensional supramolecular structure, with oxazolidine rings of adjacent ribbons arranged into layers parallel to specific crystallographic planes .

Biological Activity and Applications

4-Benzyloxazolidine-2,5-dione and its derivatives exhibit various biological activities, making them valuable in pharmaceutical research and development.

Applications in Organic Synthesis

4-Benzyloxazolidine-2,5-dione serves as a valuable building block in organic synthesis, particularly for the preparation of chiral compounds. Its reactivity profile allows for various transformations that can lead to structurally diverse products. The compound is often used in the development of chiral building blocks for the synthesis of complex molecules with specific stereochemical requirements .

Polymer Science Applications

The arrangement of oxazolidine rings in the crystal structure of these compounds is conducive to solid-state polymerization, as evidenced by crystallographic studies . This property makes 4-benzyloxazolidine-2,5-dione and its derivatives important in polymer science, particularly in the development of stereoregular polymers.

Spectroscopic Data

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable structural information about 4-benzyloxazolidine-2,5-dione and its derivatives.

Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR data for (S)-4-benzyloxazolidine-2,5-dione (L-Phe-NCA) are presented below:

1H NMR (400 MHz, CDCl3, 293 K):

-

δ/ppm 7.40–7.31 (m, 3H, Ph)

-

7.21–7.19 (m, 2H, Ph)

-

5.61 (br s, 1H, NH)

-

4.53 (dd, J = 8.8, 4.0 Hz, 1H, NHCH)

-

3.32 (dd, J = 14.0, 4.0 Hz, 1H, CH2)

13C{1H} NMR (100 MHz, CDCl3, 293 K):

These spectroscopic data provide confirmation of the structure of (S)-4-benzyloxazolidine-2,5-dione and are useful for quality control and structural verification purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume